3-Amino-2-hydroxybenzenesulfonamide
Description
3-Amino-2-hydroxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 2, and a sulfonamide (-SO₂NH₂) group at position 1. Sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors (e.g., carbonic anhydrase). The ortho-substituted hydroxyl and amino groups in this compound may facilitate hydrogen bonding and chelation, influencing its reactivity and biological interactions .
Properties
IUPAC Name |
3-amino-2-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQZOSYJADYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605549 | |
| Record name | 3-Amino-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473734-93-9 | |
| Record name | 3-Amino-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions generally include:
Sulfonation: Reacting 3-Amino-2-hydroxybenzene with chlorosulfonic acid at a temperature range of 0-5°C.
Neutralization: Adding ammonia to the reaction mixture to neutralize the sulfonic acid group, forming the sulfonamide.
Industrial Production Methods
Industrial production methods for 3-Amino-2-hydroxybenzenesulfonamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Using crystallization or recrystallization techniques to obtain pure 3-Amino-2-hydroxybenzenesulfonamide.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-2-hydroxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Investigated for its potential therapeutic applications, including antibacterial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Amino-2-hydroxybenzenesulfonamide with four related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Differences
Physicochemical Properties
- Solubility: The sodium sulfonate () exhibits high water solubility due to its ionic nature, whereas alkyl- or chlorophenyl-substituted sulfonamides () are less soluble . The target compound’s hydroxyl and amino groups likely confer moderate solubility, intermediate between ionic sulfonates and hydrophobic derivatives.
Acidity :
Lipophilicity :
Research Findings and Implications
Substituent Effects on Bioactivity : Chlorine and alkyl groups () alter pharmacokinetics but may compromise selectivity. The target compound’s polar groups could optimize balance between solubility and membrane penetration .
Sulfonate vs. Sulfonamide : Ionic sulfonates () are unsuitable for intracellular targets but valuable in industrial contexts. Sulfonamides remain critical in drug design due to their neutral pH solubility and bioavailability .
Structural Optimization : Hybridizing features (e.g., adding halogens to the target compound) could enhance potency while maintaining solubility.
Biological Activity
3-Amino-2-hydroxybenzenesulfonamide, also known as AHBS, is a sulfonamide compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Target Enzymes and Inhibition
The primary mechanism of action for 3-amino-2-hydroxybenzenesulfonamide involves the inhibition of dihydropteroate synthetase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By acting as a competitive inhibitor, AHBS disrupts the biochemical pathway that leads to bacterial DNA synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways Affected
AHBS interacts with various enzymes beyond DHPS, including carbonic anhydrase (CA). Studies have shown that derivatives of this compound exhibit strong inhibitory activity against several CA isoforms, particularly CA IX and CA XII, which are associated with tumor growth and metastasis . The inhibition of these enzymes can lead to significant alterations in cellular metabolism and signaling pathways.
Pharmacokinetics
Absorption and Distribution
3-Amino-2-hydroxybenzenesulfonamide is generally well absorbed in the gastrointestinal tract. Its distribution throughout the body is facilitated by its solubility properties, allowing it to reach various tissues effectively .
Metabolism and Excretion
The compound undergoes typical sulfonamide metabolism, which includes oxidation and conjugation processes. The metabolites can exhibit varying degrees of biological activity compared to the parent compound .
Biological Activity
Antibacterial Properties
AHBS has been primarily studied for its antibacterial properties due to its ability to inhibit folic acid synthesis. This mechanism makes it a candidate for developing new antibacterial agents against resistant strains of bacteria .
Anticancer Potential
Recent studies have highlighted the potential of AHBS derivatives as anticancer agents. For instance, pyridinium derivatives of 3-amino-2-hydroxybenzenesulfonamide have shown nanomolar inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII), indicating their potential use in cancer therapy .
Table 1: Summary of Biological Activities of 3-Amino-2-hydroxybenzenesulfonamide Derivatives
| Compound | Target Enzyme | Inhibition Activity | IC50 (nM) | Notes |
|---|---|---|---|---|
| 3-Amino-2-hydroxybenzenesulfonamide | Dihydropteroate Synthetase | Moderate | >1000 | Primary antibacterial target |
| Pyridinium derivative | Carbonic Anhydrase IX | Excellent | <10 | Potential for tumor treatment |
| Pyridinium derivative | Carbonic Anhydrase XII | Sub-nanomolar | <1 | High selectivity for tumor-associated isoforms |
Cellular Effects
AHBS influences various cellular processes, including cell signaling pathways and gene expression. Its interaction with enzymes like carbonic anhydrase not only affects metabolic flux but also impacts cellular responses to environmental changes .
Dosage Effects in Animal Models
Research indicates that the biological effects of AHBS vary significantly with dosage. Lower doses tend to inhibit target enzymes effectively without causing significant toxicity, while higher concentrations may lead to adverse effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
